synthesis and characterization of Potassium trifluoro(3-methoxypropyl)boranuide
synthesis and characterization of Potassium trifluoro(3-methoxypropyl)boranuide
An In-depth Technical Guide to the Synthesis and Characterization of Potassium Trifluoro(3-methoxypropyl)boranuide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium organotrifluoroborates have emerged as a pivotal class of reagents in modern organic synthesis, prized for their stability, ease of handling, and broad reactivity.[1][2] This guide provides a comprehensive technical overview of Potassium trifluoro(3-methoxypropyl)boranuide, a functionalized alkyltrifluoroborate with significant potential in synthetic and medicinal chemistry. We present a detailed, field-proven methodology for its synthesis, a thorough guide to its characterization by state-of-the-art spectroscopic techniques, and a discussion of its anticipated applications, particularly in the construction of complex molecular architectures relevant to drug discovery. This document is intended to serve as a practical resource for researchers seeking to incorporate this versatile building block into their synthetic programs.
Introduction: The Ascendancy of Organotrifluoroborates
The limitations of traditional organoboron reagents, such as boronic acids and their esters—which often suffer from instability, difficult purification, and sensitivity to air and moisture—have driven the adoption of potassium organotrifluoroborates as superior alternatives.[1][2] These crystalline salts are generally stable indefinitely, allowing for straightforward storage and handling.[3] Their tetracoordinate boron center renders them less prone to protodeboronation compared to their trigonal counterparts, enabling their use in a wider array of reaction conditions and with stoichiometric precision.[1]
The 3-methoxypropyl moiety introduces a flexible, oxygenated alkyl chain, a common structural motif in biologically active molecules. The ability to transfer this group nucleophilically makes Potassium trifluoro(3-methoxypropyl)boranuide a valuable synthon for late-stage functionalization and the diversification of compound libraries.
Synthesis of Potassium trifluoro(3-methoxypropyl)boranuide
The synthesis of potassium alkyltrifluoroborates is typically achieved through a two-step sequence: the formation of an organoborane intermediate followed by its conversion to the trifluoroborate salt.[4][5] For the title compound, a robust and efficient approach involves the hydroboration of allyl methyl ether, followed by treatment with potassium hydrogen fluoride (KHF₂).
Synthetic Strategy: A Causality-Driven Approach
The choice of hydroboration of an alkene is predicated on its reliability and regioselectivity for producing the terminal borane. Allyl methyl ether serves as a readily available and inexpensive starting material. The subsequent reaction with KHF₂ is a well-established and high-yielding method for the formation of the stable trifluoroborate salt from the transient boronic acid intermediate.[3]
Diagram 1: Proposed Synthesis of Potassium trifluoro(3-methoxypropyl)boranuide
Caption: Synthetic workflow for Potassium trifluoro(3-methoxypropyl)boranuide.
Detailed Experimental Protocol
Materials:
-
Allyl methyl ether (≥98%)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Tetrahydrofuran (THF), anhydrous
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon) are crucial for the hydroboration step to prevent quenching of the borane reagent.
-
Potassium hydrogen fluoride (KHF₂) is corrosive and toxic. It can cause severe burns upon contact. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat) and handle with care. In case of contact, wash immediately with copious amounts of water and seek medical attention. Glassware may be etched by KHF₂ solutions.[6]
Step 1: Hydroboration of Allyl Methyl Ether
-
To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add allyl methyl ether (e.g., 50 mmol, 1.0 equiv) dissolved in anhydrous THF (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex (e.g., 16.7 mL of a 1.0 M solution, 16.7 mmol, 0.33 equiv) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
Step 2: Conversion to Potassium Trifluoro(3-methoxypropyl)boranuide
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add a freshly prepared aqueous solution of KHF₂ (e.g., 200 mmol, 4.0 equiv in 50 mL of water). A thick white precipitate will form.
-
Stir the resulting slurry vigorously for 1 hour at room temperature.
-
Remove the THF and most of the water via rotary evaporation.
-
To the resulting solid, add 100 mL of acetone and stir for 30 minutes to dissolve the product, leaving behind excess inorganic salts.
-
Filter the mixture through a Büchner funnel and wash the solid residue with additional acetone (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to afford a crude solid.
-
Recrystallize the solid from a mixture of hot acetone and diethyl ether to yield Potassium trifluoro(3-methoxypropyl)boranuide as a white crystalline solid.
Characterization of Potassium trifluoro(3-methoxypropyl)boranuide
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organotrifluoroborates. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.[7]
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~3.35 | t | J ≈ 6.5 | -CH₂-O- |
| ~3.20 | s | - | -O-CH₃ | |
| ~1.65 | p | J ≈ 7.0 | -CH₂-CH₂-CH₂- | |
| ~0.60 | t | J ≈ 7.5 | -CH₂-BF₃K | |
| ¹³C | ~73.0 | - | - | -CH₂-O- |
| ~58.0 | - | - | -O-CH₃ | |
| ~28.0 | - | - | -CH₂-CH₂-CH₂- | |
| ~15.0 (broad) | - | - | -CH₂-BF₃K | |
| ¹⁹F | ~ -135 to -145 | q | J(¹⁹F-¹¹B) ≈ 60-70 | -BF₃ |
| ¹¹B | ~ 3.0 to 6.0 | q | J(¹¹B-¹⁹F) ≈ 60-70 | -BF₃ |
-
¹H NMR: The proton spectrum is expected to show four distinct signals corresponding to the methoxy group, the two methylene groups adjacent to the ether oxygen and the boron atom, and the central methylene group. The downfield shift of the methylene group at ~3.35 ppm is due to the deshielding effect of the adjacent oxygen atom.
-
¹³C NMR: The carbon spectrum will corroborate the ¹H NMR data. The carbon atom directly attached to the boron will likely appear as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.[7]
-
¹⁹F NMR: A quartet is anticipated due to coupling with the ¹¹B nucleus (I = 3/2). The chemical shift is characteristic for alkyltrifluoroborates.[8][9]
-
¹¹B NMR: A 1:3:3:1 quartet is expected due to coupling with the three equivalent fluorine atoms. The chemical shift is indicative of a tetracoordinate boron center.[7][10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in the molecule.
Table 2: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 2950-2850 | Medium-Strong | C-H (sp³) stretching |
| 1470-1440 | Medium | C-H bending |
| 1120-1080 | Strong | C-O-C (ether) asymmetric stretching |
| 1050-950 | Strong, Broad | B-F stretching |
The most characteristic peaks will be the strong C-O-C stretching vibration of the ether linkage and the strong, broad B-F stretching vibrations, which are diagnostic for the trifluoroborate moiety.[11][12][13]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode is the preferred method for the analysis of potassium organotrifluoroborates.[14][15]
-
Expected Ion: The primary ion observed will be the trifluoro(3-methoxypropyl)boranuide anion, [C₄H₉BF₃O]⁻.
-
Expected m/z: The calculated monoisotopic mass for this anion is approximately 145.07. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition with high accuracy (typically < 5 ppm error).[14][16]
Properties and Applications in Drug Development
Physicochemical Properties
-
Stability: As a crystalline solid, Potassium trifluoro(3-methoxypropyl)boranuide is expected to be stable to air and moisture, facilitating its storage and handling.[1]
-
Solubility: It is anticipated to be soluble in polar solvents like water, methanol, and DMSO, and sparingly soluble in less polar organic solvents such as THF and dichloromethane.
Synthetic Applications
The primary utility of potassium alkyltrifluoroborates lies in their role as nucleophilic partners in transition metal-catalyzed cross-coupling reactions.[5][17]
Diagram 2: Application in Suzuki-Miyaura Cross-Coupling
Caption: Versatility in C-C bond formation.
-
Suzuki-Miyaura Coupling: This reagent is an excellent candidate for the palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl halides or triflates.[5][18] This reaction allows for the direct installation of the 3-methoxypropyl chain onto aromatic systems, a valuable transformation for building molecular complexity in medicinal chemistry programs.
-
Other C-C Bond Forming Reactions: Beyond Suzuki-Miyaura reactions, alkyltrifluoroborates participate in a variety of other transformations, including rhodium-catalyzed 1,4-additions and radical-mediated reactions, further expanding their synthetic utility.[19]
The incorporation of the flexible ether-containing side chain can favorably impact the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.
Conclusion
Potassium trifluoro(3-methoxypropyl)boranuide represents a stable, versatile, and highly valuable building block for organic synthesis. The synthetic and characterization protocols detailed in this guide provide a solid foundation for its preparation and use in research and development settings. Its ability to serve as a robust nucleophilic partner in cross-coupling reactions positions it as a key tool for the efficient construction of molecules with potential therapeutic applications. The continued exploration of the reactivity of functionalized organotrifluoroborates like the title compound will undoubtedly lead to new and innovative synthetic strategies in the field of drug discovery.
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